molecular formula C24H29N3O3S B11302596 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11302596
M. Wt: 439.6 g/mol
InChI Key: ZDXKXIYRBIHCDP-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a methoxyphenoxyethyl group, and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 4-methoxyphenoxyethyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Methylpiperidinyl Group: This is typically done through a nucleophilic substitution reaction where the benzodiazole derivative reacts with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-(4-Methoxyphenyl)ethanol

Uniqueness

2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H29N3O3S/c1-18-11-13-26(14-12-18)23(28)17-27-22-6-4-3-5-21(22)25-24(27)31-16-15-30-20-9-7-19(29-2)8-10-20/h3-10,18H,11-17H2,1-2H3

InChI Key

ZDXKXIYRBIHCDP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)OC

Origin of Product

United States

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